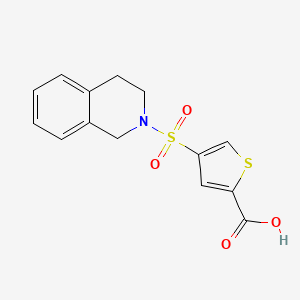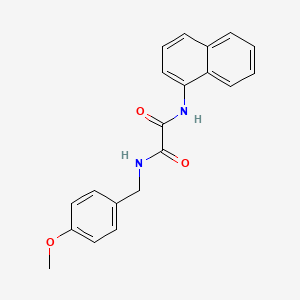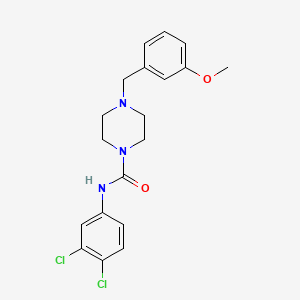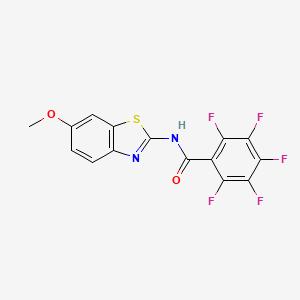![molecular formula C25H25N3O B4629793 2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4629793.png)
2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide
Overview
Description
Synthesis Analysis
The synthesis of related 2-cyano acrylamide compounds involves condensation reactions under specific conditions. For example, Kariuki et al. (2022) describe the synthesis of a similar compound through condensation of equimolar equivalents of specific carbaldehyde and cyanoacetamide in boiling ethanol under basic conditions, achieving a high yield of 90% (Kariuki et al., 2022).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques like NMR spectroscopy and single crystal X-ray diffraction. Studies, such as the one by Quiroga et al. (2010), provide insights into the electronic polarization and pi-pi stacking interactions in the crystal structures of similar acrylamides (Quiroga et al., 2010).
Chemical Reactions and Properties
Chemical reactivity analyses of related compounds demonstrate various intra and intermolecular interactions, as well as electrophilic characteristics. Singh et al. (2013) carried out a detailed analysis, revealing strong electrophilic behavior and multiple interactions in a dimer form of a related compound (Singh et al., 2013).
Physical Properties Analysis
Physical properties, such as photoluminescence and piezochromism, have been investigated. Singh et al. (2014) analyzed a similar ethyl acrylate compound, highlighting its photoluminescence behavior in the yellow region and detailing the binding energy of dimer formation (Singh et al., 2014).
Chemical Properties Analysis
The chemical properties, particularly regarding antioxidant and anti-inflammatory activities, have been a focus for compounds within this chemical family. Madhavi et al. (2017) synthesized and evaluated novel compounds for their in vitro antioxidant and in vivo anti-inflammatory activities, showing significant potential (Madhavi et al., 2017).
Scientific Research Applications
Molecular Engineering for Solar Cell Applications
A study focused on novel organic sensitizers for solar cell applications, where functionalized unsymmetrical organic sensitizers exhibited high incident photon to current conversion efficiency upon anchoring onto TiO2 film. The study utilized molecules with donor, electron-conducting, and anchoring groups, engineered at the molecular level, demonstrating an overall conversion efficiency of 8.01% under standard AM 1.5 sunlight. This research contributes to the development of efficient solar energy conversion technologies (Kim et al., 2006).
Antioxidant Activities of Novel Indane-Amide Substituted Derivatives
Another application involves the synthesis of novel indane-amide containing pyrazole, pyrimidine, fused pyrimidines, fused pyridines, and 2-pyrone derivatives from 2-Cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide. These compounds were investigated for their antioxidant activity, highlighting the importance of such derivatives in developing treatments for conditions associated with oxidative stress (Mohamed & El-Sayed, 2019).
Synthesis and Herbicidal Activity
Research on the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates as herbicidal inhibitors of PSII electron transport shows the potential of such compounds in agricultural applications. These compounds exhibited good herbicidal activities, particularly (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, which showed excellent herbicidal activities even at low dosages, marking a novel class of herbicides (Wang et al., 2004).
Antitumor Activity of Pyrimidiopyrazole Derivatives
The synthesis of novel pyrimidiopyrazole derivatives and their evaluation for antitumor activity against HepG2 cell lines demonstrate the potential of these compounds in cancer research. Selected synthesized compounds showed significant in vitro antitumor activity, underlining the importance of developing new therapeutic agents for cancer treatment (Fahim et al., 2019).
Mechanofluorochromic Properties
A study on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives illustrates the effect of different stacking modes on their optical properties. Such research provides insights into the development of materials with potential applications in sensing, imaging, and information storage, where fluorescence properties can be tuned by mechanical stimuli (Song et al., 2015).
properties
IUPAC Name |
(Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-16-10-8-12-24(19(16)4)28-18(3)13-21(20(28)5)14-22(15-26)25(29)27-23-11-7-6-9-17(23)2/h6-14H,1-5H3,(H,27,29)/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGRHQDCUFBVIC-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC=CC=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=C2C)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(2-furyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4629716.png)


![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4629734.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4629736.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4629741.png)
![4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide](/img/structure/B4629766.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)

![ethyl 5-(4-chlorophenyl)-2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4629786.png)

![(4-{5-[(2,6-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4629798.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)